N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide
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Overview
Description
“N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular weight of the compound is 226.13 . The SMILES string representation of the compound is NCC1=CN2C(SC=C2)=N1 . The InChI key of the compound is GGDPTFFNPHDTFD-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of imidazo[2,1-b][1,3]thiazoles depend on the structure of the starting reagents . For instance, when electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical and Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C6H9Cl2N3S . The compound’s InChI is 1S/C6H7N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h1-2,4H,3,7H2;2*1H .Mechanism of Action
While the exact mechanism of action of “N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide” is not specified, imidazo[2,1-b][1,3]thiazoles are known to exhibit a wide range of biological activities . They have been found to be inhibitors of various proteins and have shown potential as anticancer agents .
Safety and Hazards
Future Directions
The future research directions could include exploring new synthetic methods for the preparation of imidazo[2,1-b][1,3]thiazoles and their annulated and hydrogenated analogs . Additionally, the biological activities of these compounds could be further investigated for potential pharmaceutical applications .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-8-18-9-14(19-11)16(23)20-13-4-2-3-12(7-13)15-10-22-5-6-24-17(22)21-15/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGDRMFPYKAZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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